molecular formula C21H18FN3O3S2 B6530138 N-(4-acetamidophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 946199-98-0

N-(4-acetamidophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6530138
CAS No.: 946199-98-0
M. Wt: 443.5 g/mol
InChI Key: ZFFSFOVXJDJSIW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O3S2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.07736195 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

VU0633965-1, also known as VO659, is an antisense oligonucleotide (ASO) investigational therapy designed to target the CAG repeat expansion that causes all nine known polyglutamine diseases including Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1) and type 3 (SCA3) .

Mode of Action

VO659’s unique target and dual mechanism of action enable potent target engagement across multiple disease models . In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) and improvement in motor function were observed in vivo in disease mouse models of HD . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models . Preclinical data also showed VO659 induced a significant reduction of mutant ATXN1 (mATXN1) and mutant ATXN3 (mATXN3) protein levels in vivo and in vitro in disease mouse models and patient cell models of SCA1 and SCA3, respectively .

Biochemical Pathways

The compound interacts with the CAG repeat expansion in the genes that cause polyglutamine diseases. This interaction leads to a reduction in the production of the mutant proteins mHTT, mATXN1, and mATXN3 . These proteins are implicated in the pathogenesis of HD, SCA1, and SCA3, respectively . By reducing the levels of these proteins, the compound can potentially alleviate the symptoms of these diseases .

Result of Action

The primary result of the action of VU0633965-1 is the reduction of mutant proteins mHTT, mATXN1, and mATXN3 in both in vivo and in vitro models . This reduction is associated with improvements in motor function in disease mouse models of HD . The compound’s action could potentially lead to symptomatic relief in patients with HD, SCA1, and SCA3 .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-13(26)23-16-6-8-17(9-7-16)24-20(28)10-18-11-29-21(25-18)30-12-19(27)14-2-4-15(22)5-3-14/h2-9,11H,10,12H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFSFOVXJDJSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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